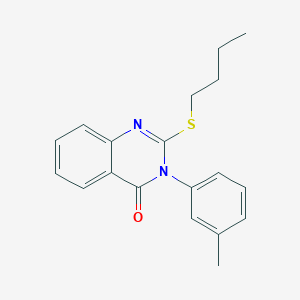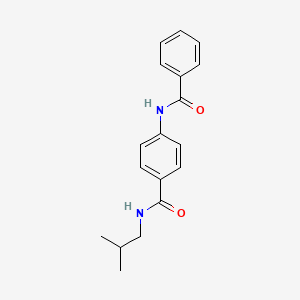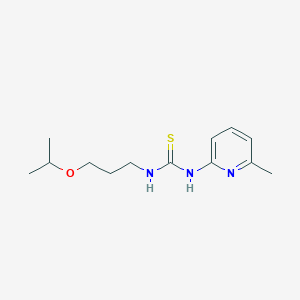
2-(butylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone
Vue d'ensemble
Description
2-(butylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C19H20N2OS and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.12963444 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analgesic Applications
One study focused on the synthesis and analgesic activity of quinazolinone derivatives. The compounds, including 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, were synthesized and exhibited significant analgesic activity, highlighting their potential as pain-relieving agents (Osarumwense Peter Osarodion, 2023).
Corrosion Inhibition
Another study explored the use of quinazolinone derivatives as corrosion inhibitors for mild steel in acidic media. These compounds demonstrated good inhibition efficiencies, suggesting their utility in protecting metals against corrosion (Errahmany et al., 2020).
Lithiation and Substitution Reactions
Research on the lithiation of quinazolinones showed that these compounds could undergo lithiation, allowing for the subsequent reaction with various electrophiles to produce 2-substituted derivatives. This process facilitates the synthesis of a range of compounds for further biological evaluation or material science applications (Smith et al., 1996).
Photochemical Studies
Studies on the photochemical behavior of quinazolinone derivatives revealed their potential in forming photoadducts with olefins, which could have implications in photochemistry and the development of new materials or chemical processes (Kaneko et al., 1986).
Anticancer Activity
The synthesis and characterization of quinazolinone-derived Schiff base metal complexes showed significant in vitro anticancer activity against human cancer cell lines. These findings suggest the potential of quinazolinone derivatives in developing new anticancer agents (Ashok et al., 2020).
Propriétés
IUPAC Name |
2-butylsulfanyl-3-(3-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-3-4-12-23-19-20-17-11-6-5-10-16(17)18(22)21(19)15-9-7-8-14(2)13-15/h5-11,13H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPUFHUEPDMXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4612143.png)
![2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B4612147.png)
![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4612149.png)
![4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4612157.png)

![2-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-4-methoxyphenol ethanedioate (salt)](/img/structure/B4612172.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4612179.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea](/img/structure/B4612186.png)
![5-[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4612188.png)


![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-azepanecarbothioamide](/img/structure/B4612208.png)

![2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4612226.png)
